

In-Depth Technical Guide: 6-Aldehydoisoophiopogonone B (CAS: 112500-89-7)

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Compound of Interest

Compound Name: 6-Aldehydoisoophiopogonone B

Cat. No.: B15587266

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aldehydoisoophiopogonone B, a homoisoflavonoid primarily isolated from the tuberous roots of *Ophiopogon japonicus*, has garnered attention within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the existing research on this compound, with a focus on its biological activities, mechanisms of action, and relevant experimental data. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

6-Aldehydoisoophiopogonone B is a naturally occurring homoisoflavonoid. Homoisoflavonoids are a class of flavonoids characterized by a 16-carbon skeleton.

Property	Value	Reference
CAS Number	112500-89-7	[1]
Molecular Formula	C ₁₉ H ₁₆ O ₆	[1]
Molecular Weight	340.33 g/mol	[1]
Purity (Commercially available)	≥98% (HPLC)	[1]
Appearance	Not explicitly stated in reviewed literature	
Solubility	Not explicitly stated in reviewed literature	
Storage Conditions	Typically stored at -20°C for long-term stability	

Biological Activities and Mechanism of Action

Research into the biological effects of **6-Aldehydoisoophiopogonone B** and related homoisoflavonoids from *Ophiopogon japonicus* has primarily focused on their anti-inflammatory and antioxidant activities.[2][3]

Anti-inflammatory Activity

While direct studies on **6-Aldehydoisoophiopogonone B** are limited, research on structurally similar homoisoflavonoids provides significant insights into its potential anti-inflammatory properties. A notable study investigated the anti-inflammatory effects of various homoisoflavonoids isolated from *Ophiopogon japonicus* in lipopolysaccharide (LPS)-stimulated murine microglial BV-2 cells.[2]

One of the tested compounds, with a potent inhibitory effect on nitric oxide (NO) production, suggests a likely mechanism of action for this class of molecules.[2] The production of NO is a key event in the inflammatory cascade, and its inhibition is a common target for anti-inflammatory drugs.

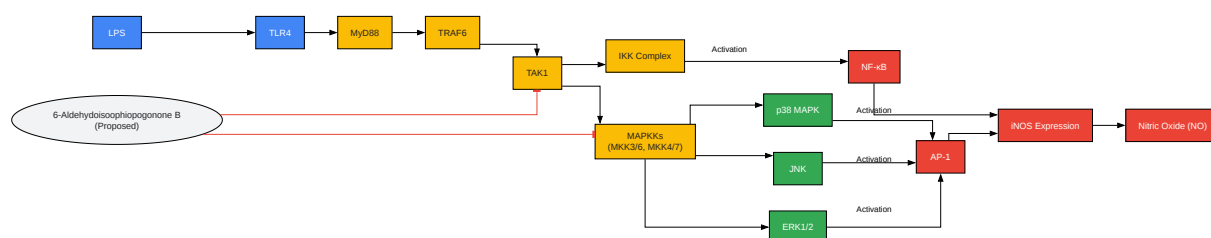
Quantitative Data: Anti-inflammatory Activity

Although no specific IC₅₀ value for **6-Aldehydoisophiopogonone B** is available in the reviewed literature, a study on a closely related compound, provides a valuable reference point.[4]

Compound	Assay	Cell Line	IC ₅₀ (μM)	Reference
Homoisoflavonoid Mix	Inhibition of NO production	BV-2 (murine microglial cells)	7.8 - 20.1 (for various compounds)	[2]

Signaling Pathway Modulation

The anti-inflammatory effects of homoisoflavonoids are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.[3] Research on related compounds suggests that the inhibition of NO production is linked to the downregulation of the mitogen-activated protein kinase (MAPK) signaling pathway.[4] Specifically, the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK) may be suppressed.[4]



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Caption: Proposed anti-inflammatory signaling pathway.

Antioxidant Activity

Homoisoflavonoids, as a class of phenolic compounds, are recognized for their antioxidant properties.^[3] This activity is generally attributed to their ability to scavenge free radicals, a mechanism central to mitigating oxidative stress.^[5] The antioxidant potential of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.^[5]

Quantitative Data: Antioxidant Activity

Specific quantitative data for the antioxidant activity of **6-Aldehydoisoophiopogonone B** is not readily available in the current literature. However, the general antioxidant capacity of homoisoflavonoids has been documented.

Compound Class	Assay	Measurement	Reference
Homoisoflavonoids	DPPH Radical Scavenging	IC ₅₀ (Concentration for 50% scavenging)	^[5]

Experimental Protocols

The following are generalized protocols for key experiments cited in the research of homoisoflavonoids, which can be adapted for the study of **6-Aldehydoisoophiopogonone B**.

Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol is based on the methodology used to assess the anti-inflammatory activity of compounds isolated from *Ophiopogon japonicus*.^[4]

Objective: To determine the inhibitory effect of a test compound on LPS-induced NO production in a macrophage cell line.

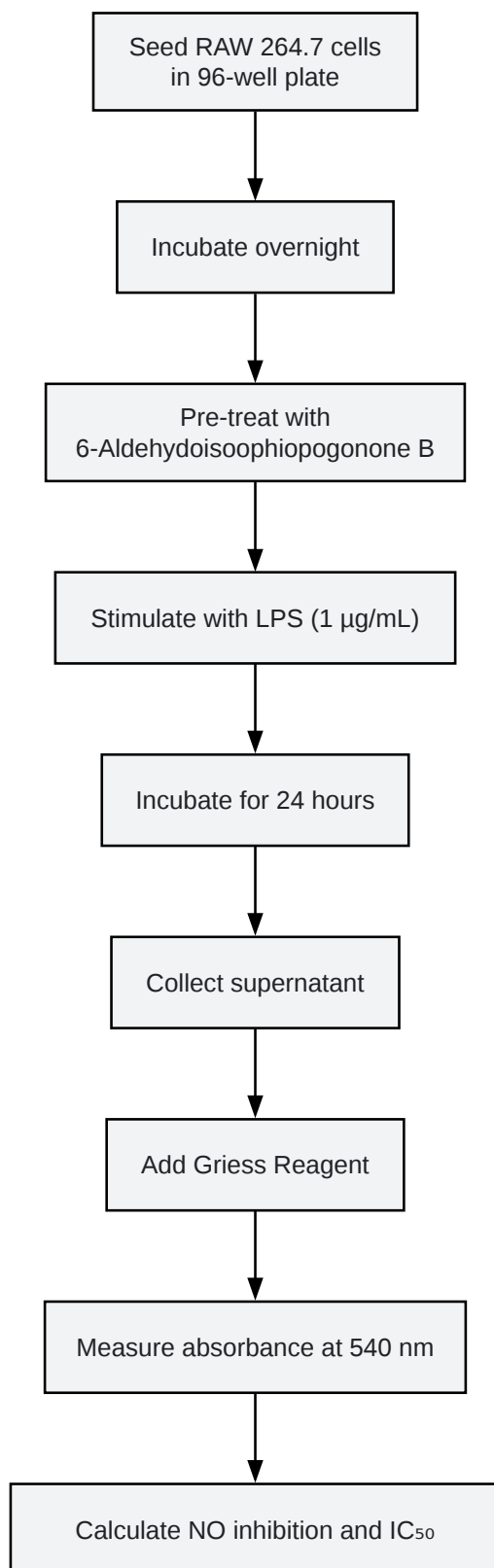
Materials:

- RAW 264.7 murine macrophage cells
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- Test compound (**6-Aldehydoisoophiopogonone B**)
- Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (for standard curve)
- 96-well cell culture plates

Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
- Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with solvent), and a positive control (cells with LPS and no test compound).
- Nitrite Measurement:
 - Collect 50 µL of the cell culture supernatant from each well.

- Add 50 μ L of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light.
- Add 50 μ L of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis:
 - Generate a standard curve using known concentrations of sodium nitrite.
 - Calculate the nitrite concentration in the samples from the standard curve.
 - Determine the percentage of NO inhibition compared to the LPS-only control.
 - Calculate the IC_{50} value, which is the concentration of the test compound that inhibits 50% of the NO production.



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Caption: Workflow for Nitric Oxide Inhibition Assay.

DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the antioxidant capacity of a compound.[5]

Objective: To measure the free radical scavenging activity of a test compound.

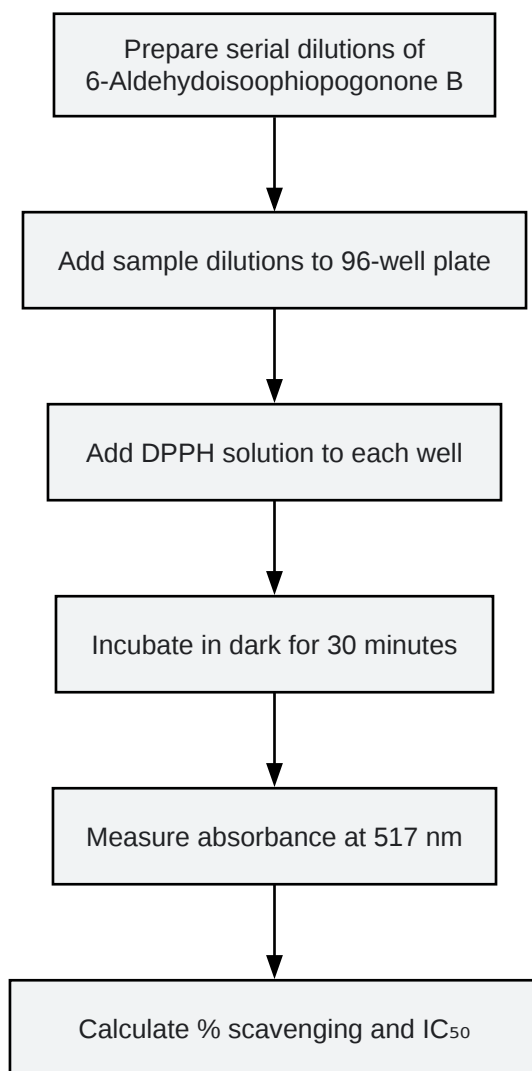
Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or Ethanol
- Test compound (**6-Aldehydoisoophiopogonone B**)
- Ascorbic acid or Trolox (as a positive control)
- 96-well microplate or spectrophotometer

Procedure:

- DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
- Sample Preparation: Prepare a stock solution of the test compound and the positive control in methanol or ethanol. Create a series of dilutions from the stock solution.
- Reaction Mixture: In a 96-well plate, add a specific volume of each dilution of the test compound or positive control to the wells. Then, add the DPPH solution to each well to initiate the reaction. Include a control well with only the solvent and DPPH solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance of each well at 517 nm.
- Data Analysis:
 - Calculate the percentage of DPPH radical scavenging activity using the following formula:
$$\% \text{ Scavenging} = \frac{[(\text{Absorbance of Control} - \text{Absorbance of Sample}) / \text{Absorbance of Control}] \times 100}$$

- Plot the percentage of scavenging activity against the concentration of the test compound.
- Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.



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Caption: Workflow for DPPH Radical Scavenging Assay.

Future Research Directions

The current body of literature provides a promising, yet incomplete, picture of the therapeutic potential of **6-Aldehydoisophiopogonone B**. Future research should focus on:

- **Quantitative Biological Evaluation:** Conducting comprehensive studies to determine the IC_{50} values of **6-Aldehydoisoophiopogonone B** in various anti-inflammatory and antioxidant assays.
- **Mechanism of Action Elucidation:** Investigating the precise molecular targets and signaling pathways modulated by this specific compound. This could involve Western blot analysis of key inflammatory and oxidative stress markers, as well as broader transcriptomic and proteomic studies.
- **In Vivo Studies:** Progressing to animal models of inflammation and oxidative stress-related diseases to evaluate the efficacy, pharmacokinetics, and safety profile of **6-Aldehydoisoophiopogonone B**.
- **Structure-Activity Relationship (SAR) Studies:** Synthesizing and testing analogs of **6-Aldehydoisoophiopogonone B** to understand the structural features crucial for its biological activity, which could guide the development of more potent and selective therapeutic agents.

Conclusion

6-Aldehydoisoophiopogonone B is a homoisoflavonoid with significant potential for further investigation as a lead compound in drug discovery. Based on the activities of structurally related compounds, it is likely to possess both anti-inflammatory and antioxidant properties. The detailed experimental protocols and proposed mechanisms of action outlined in this guide provide a solid framework for future research aimed at fully characterizing the pharmacological profile of this promising natural product. Further in-depth studies are warranted to unlock its full therapeutic potential.

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